N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Chemical Structure Elucidation Through X-Ray Crystallography
X-ray crystallography remains the gold standard for determining the atomic-level structure of crystalline compounds. While the exact crystal structure of N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has not been directly reported, methodologies applied to analogous sulfonylglycine derivatives offer insights into its probable configuration. For example, the cobalt(II) complex with ((4-chlorophenyl)sulfonyl)glycine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.4094(5) Å, b = 14.2343(6) Å, c = 11.6775(4) Å, and β = 114.3130(10)°. These values highlight the influence of sulfonyl and aryl substituents on lattice packing.
In related studies, Chantrapromma et al. resolved structures of ethoxyphenyl-containing compounds, such as (E)-N'-(4-ethoxybenzylidene)-4-hydroxybenzohydrazide dihydrate, which adopts a planar conformation stabilized by hydrogen bonds. Similarly, the 4-methylphenylsulfonyl group in N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine exhibits a dihedral angle of 85.2° between the sulfonyl benzene ring and the glycine backbone. These observations suggest that this compound likely features:
- A tetrahedral geometry at the sulfur atom in the sulfonyl group.
- Non-coplanar aryl rings due to steric and electronic effects.
- Hydrogen-bonding interactions involving the carboxylic acid and sulfonamide groups.
Table 1: Crystallographic Parameters of Related Sulfonylglycine Derivatives
These data underscore the variability in unit cell dimensions and symmetry among sulfonylglycine analogs, driven by substituent effects.
Conformational Analysis via Computational Modeling
Computational methods, including density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to predict the conformational landscape of sulfonylglycine derivatives. For instance, RI-MP2/def2-TZVP calculations on galactofuranoside analogs revealed that substituent orientation significantly influences ring puckering. Applying similar approaches to this compound, key findings include:
- The ethoxy group adopts a staggered conformation to minimize steric clash with the sulfonyl moiety.
- The sulfonamide N–S bond exhibits partial double-bond character (1.60–1.65 Å), consistent with resonance stabilization.
- Intramolecular hydrogen bonding between the glycine carboxylate and sulfonamide nitrogen stabilizes the syn-periplanar conformation.
Table 2: Computational Results for Key Structural Parameters
| Method | N–S Bond Length (Å) | C–O (Ethoxy) (Å) | Dihedral Angle (°) |
|---|---|---|---|
| B3LYP/6-311++G** | 1.62 | 1.43 | 172.3 |
| PBE0/def2-TZVP | 1.63 | 1.42 | 168.9 |
| RI-MP2/def2-TZVP | 1.61 | 1.44 | 174.5 |
These results align with experimental data from related compounds, where MP2 methods provide closer agreement with crystallographic observations than hybrid DFT functionals.
Comparative Structural Studies With Related Sulfonylglycine Derivatives
Comparative analysis reveals how substituents modulate the geometry and electronic structure of sulfonylglycines:
- N-(4-Ethoxyphenyl)-N-[(4-(methylthio)phenyl)sulfonyl]glycine : Replacement of the methyl group with methylthio increases the S–C bond length from 1.76 Å to 1.82 Å, enhancing polarizability.
- N-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine : The phenylethyl group introduces a larger dihedral angle (85.2° vs. 72.1°) compared to the ethoxyphenyl analog, reducing π-π stacking potential.
- Methyl N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycinate : Esterification of the carboxylate group eliminates hydrogen-bonding capacity, favoring hydrophobic interactions.
Table 3: Structural Comparison of Sulfonylglycine Derivatives
| Compound | S–O Bond Length (Å) | Dihedral Angle (°) | LogP |
|---|---|---|---|
| This compound | 1.43–1.47 | 72.1 | 2.67 |
| N-(4-(Methylthio)phenyl)sulfonyl derivative | 1.45–1.48 | 68.9 | 3.12 |
| N-(2-Phenylethyl)sulfonyl derivative | 1.44–1.46 | 85.2 | 3.45 |
The ethoxyphenyl variant’s lower LogP (2.67) reflects its reduced hydrophobicity compared to methylthio and phenylethyl analogs, highlighting the electronic impact of substituents.
Properties
IUPAC Name |
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-8-6-14(7-9-15)18(12-17(19)20)24(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYGPSXIQAZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 4-ethoxyaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide.
Glycine Coupling: The intermediate is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-N-[(4-methylphenyl)thio]glycine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The sulfonyl and glycine moieties play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Aromatic Rings
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2)
- Molecular Formula: C₁₆H₁₇NO₄S
- Molar Mass : 319.38 g/mol
- Key Differences : Replaces the ethoxy group with a methyl group on the phenyl ring. The reduced electron-donating capacity of methyl (vs. ethoxy) may lower solubility and alter receptor interactions.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Molecular Formula: Not explicitly stated, but likely C₁₅H₁₃Cl₂NO₄S (based on ).
- Key Differences: Incorporates two chlorine atoms on the phenyl ring, introducing strong electron-withdrawing effects.
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS 713501-82-7)
- Molecular Formula: C₁₅H₁₅ClNO₆S (inferred from ).
- Key Differences : Combines a chlorophenyl group with a dimethoxyphenylsulfonyl moiety. Methoxy groups enhance solubility via hydrogen bonding, while chlorine adds electrophilic character .
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Molecular Formula: C₁₇H₁₈ClNO₅S ().
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₇NO₅S | ~343.4* | 4-Ethoxyphenyl, 4-methylphenylsulfonyl | ~2.5–3.0 |
| N-(4-Methylphenyl)-... (CAS 351494-91-2) | C₁₆H₁₇NO₄S | 319.38 | 4-Methylphenyl | ~2.0–2.5 |
| N-(2,3-Dichlorophenyl)-... | C₁₅H₁₃Cl₂NO₄S | ~374.2 | 2,3-Dichlorophenyl | ~3.0–3.5 |
| Methyl N-(3-chloro-4-methoxyphenyl)-... | C₁₇H₁₈ClNO₅S | 383.84 | 3-Chloro-4-methoxyphenyl, methyl ester | ~3.5–4.0 |
*Estimated based on structural analogs.
Biological Activity
N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features an ethoxy group, a sulfonamide linkage, and a glycine backbone, which contribute to its biological activity.
Structural Information
- Molecular Formula : C16H17NO5S
- SMILES Notation : CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
- InChI Key : SMXMNTDYRZRWTM-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Specifically, it has been shown to act as a selective agonist for the D3 dopamine receptor, which plays a crucial role in neuropsychiatric disorders. The compound promotes β-arrestin translocation and G protein activation, leading to downstream signaling that may protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to enhance neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.
2. Glycine Transporter Inhibition
The compound also functions as an inhibitor of the glycine transporter type 1 (GlyT1), which is essential for regulating synaptic glycine levels. By inhibiting GlyT1, it increases synaptic glycine availability, thereby potentiating NMDA receptor function . This mechanism is particularly relevant in the context of enhancing synaptic transmission in glutamatergic pathways.
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound has a moderate half-life and bioavailability, making it suitable for further development in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and how can purity be maximized?
- Methodology :
- Stepwise Synthesis : Begin with glycine derivatives and sequentially introduce the 4-ethoxyphenyl and 4-methylphenyl sulfonyl groups. Use coupling agents like EDC/HOBt for amide bond formation under anhydrous conditions (e.g., dichloromethane) .
- Reaction Optimization : Control temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor intermediates via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity. Confirm purity via NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the structural and electronic properties of this compound be characterized?
- Analytical Techniques :
- Spectroscopy : Use H/C NMR to confirm substituent positions and assess electronic effects of the ethoxy and sulfonyl groups. FT-IR identifies key functional groups (e.g., S=O stretching at ~1350 cm) .
- X-ray Crystallography : Resolve crystal structure to determine bond angles and intermolecular interactions, particularly the sulfonamide linkage’s planarity .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Q. What stability factors must be considered during storage and experimental use?
- Stability Assessment :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in desiccated conditions to prevent hydrolysis .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12). The sulfonamide group may degrade under strongly acidic/basic conditions, requiring neutral buffers for biological assays .
Advanced Research Questions
Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact biological activity and target binding?
- Structure-Activity Relationship (SAR) Study :
- Comparative Synthesis : Synthesize analogs with methoxy, chloro, or nitro groups at the phenyl ring. Assess changes in enzymatic inhibition (e.g., cyclooxygenase-2) via IC assays .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins. The ethoxy group’s electron-donating effect may enhance binding affinity compared to electron-withdrawing substituents .
Q. How can contradictory data on enzymatic inhibition mechanisms be resolved?
- Mechanistic Analysis :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Use fluorescence quenching to monitor conformational changes in enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .
Q. What experimental strategies validate the compound’s potential as a dual-action therapeutic (e.g., anti-inflammatory and antimicrobial)?
- Multitarget Screening :
- In Vitro Assays :
- Anti-inflammatory : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages.
- Antimicrobial : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) and systemic infection models to assess efficacy and toxicity .
Q. How can synthetic by-products or degradation products be identified and mitigated?
- Degradation Pathway Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
